Pyrazolo[1,5-a]pyridine-5-carboxylic acid
CAS No.: 104468-87-3
Cat. No.: VC3738747
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104468-87-3 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | pyrazolo[1,5-a]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5H,(H,11,12) |
| Standard InChI Key | PKBWKZMOZIZGJB-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=CC=N2)C=C1C(=O)O |
| Canonical SMILES | C1=CN2C(=CC=N2)C=C1C(=O)O |
Introduction
Chemical Identity and Structural Features
Pyrazolo[1,5-a]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring fused pyrazole and pyridine rings with a carboxylic acid functional group at the 5-position. This structural arrangement contributes to its distinctive chemical behavior and potential biological activity.
Basic Identification
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 104468-87-3 |
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| InChIKey | PKBWKZMOZIGJB-UHFFFAOYSA-N |
The molecular structure consists of a pyrazole ring fused with a pyridine ring, creating the pyrazolo[1,5-a]pyridine scaffold, with a carboxylic acid group (-COOH) attached at the 5-position .
Structural Significance
The pyrazolo[1,5-a]pyridine scaffold represents an important pharmacophore in medicinal chemistry. The nitrogen atoms in the fused ring system can participate in hydrogen bonding, while the planar aromatic system allows for π-π stacking interactions with biological targets. The carboxylic acid functional group at the 5-position introduces acidic properties and additional hydrogen bonding capabilities, which can be crucial for interaction with proteins and receptors .
Physical and Chemical Properties
Understanding the physical and chemical properties of Pyrazolo[1,5-a]pyridine-5-carboxylic acid is essential for its characterization, handling, and application in various research contexts.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value | Note |
|---|---|---|
| Physical State | Solid | At room temperature |
| Density | 1.41±0.1 g/cm³ | Predicted value |
| Recommended Storage | 2-8°C | For stability |
Chemical Properties
The chemical behavior of this compound is largely influenced by its heterocyclic structure and carboxylic acid functionality:
| Property | Value/Description | Note |
|---|---|---|
| pKa | -0.03±0.41 | Predicted value |
| Solubility | Soluble in polar solvents | Due to carboxylic acid group |
| Reactivity | Capable of both electrophilic and nucleophilic reactions | Due to heterocyclic nature |
The carboxylic acid group confers acidic properties to the molecule, making it capable of forming salts with bases. This functional group can also undergo typical carboxylic acid reactions such as esterification, amidation, and reduction .
Applications in Medicinal Chemistry and Research
Pyrazolo[1,5-a]pyridine-5-carboxylic acid has attracted significant interest in pharmaceutical research due to its structural features and potential biological activities.
Pharmaceutical Applications
The compound serves as an important building block in medicinal chemistry, particularly as:
-
A scaffold for developing novel drug candidates
-
An intermediate in the synthesis of more complex bioactive molecules
-
A structural element in compounds targeting specific biological pathways
Patent Applications
The compound has been mentioned in patent literature related to pyrrolo[2,3-d]pyrimidine derivatives, suggesting its utility in developing pharmaceutical compounds. These patents often involve complex molecules where the pyrazolo[1,5-a]pyridine moiety contributes to specific structural and functional properties desired in drug candidates .
The presence of this compound in patent literature underscores its significance in contemporary pharmaceutical research and development efforts, particularly in the creation of heterocycle-based therapeutic agents .
| Supplier Reference | Purity | Delivery Timeframe |
|---|---|---|
| IN-DA007Y0G | 97% | Approximately 12 days |
| 54-OR90650 | 97% | Approximately 13 days |
| 10-F304370 | 95.0% | Approximately 22 days |
This availability information indicates that the compound is produced and distributed through established chemical supply chains, making it accessible for research purposes .
| Quantity | Approximate Price Range (EUR) |
|---|---|
| 100mg | 27.00 |
| 250mg | 47.00 |
| 1g | 72.00 |
| 5g | 184.00 |
| 10g | 352.00 |
| 25g+ | Price upon inquiry |
This pricing structure reflects the specialized nature of the compound and its position as a research chemical rather than a bulk industrial product .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume